molecular formula C6H5Cl2NS B8246313 2,3-Dichloro-5-(methylsulfanyl)pyridine CAS No. 203731-39-9

2,3-Dichloro-5-(methylsulfanyl)pyridine

Cat. No. B8246313
Key on ui cas rn: 203731-39-9
M. Wt: 194.08 g/mol
InChI Key: BAYSIKMUOGEESD-UHFFFAOYSA-N
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Patent
US06448205B1

Procedure details

6.2 g (0.02 mol) of Na2WO4.2H2O were added to a solution of 73.7 g (0.38 mol) of 2,3-dichloro-5-methylthiopyridine in 380 ml of glacial acetic acid. After the mixture had been heated to 40-50° C., 95 g of hydrogen peroxide (30% strength) were added carefully. Stirring was subsequently continued for a further hour at approximately 20° C. The mixture was then poured into 300 ml of water. The product was separated off from the resulting suspension, washed with water and n-pentane and dried under reduced pressure. Yield: 60 g (70%) as a brown powder; m.p.: 129-130° C.; 1H-NMR (in d6 dimethyl sulfoxide): δ [ppm]=3.4 (s, CH3); 8.7 and 8.9 (2×d, pyr H).
[Compound]
Name
Na2WO4.2H2O
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
73.7 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([S:9][CH3:10])=[CH:4][N:3]=1.OO.[OH2:13].C(O)(=[O:16])C>>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([S:9]([CH3:10])(=[O:16])=[O:13])=[CH:4][N:3]=1

Inputs

Step One
Name
Na2WO4.2H2O
Quantity
6.2 g
Type
reactant
Smiles
Name
Quantity
73.7 g
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)SC
Name
Quantity
380 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
95 g
Type
reactant
Smiles
OO
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 (± 5) °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was subsequently continued for a further hour at approximately 20° C
CUSTOM
Type
CUSTOM
Details
The product was separated off from the resulting suspension
WASH
Type
WASH
Details
washed with water and n-pentane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
Smiles
ClC1=NC=C(C=C1Cl)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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